4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole
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Overview
Description
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole is an organoboron compound that features a thiazole ring and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole typically involves the reaction of a thiazole derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple the thiazole derivative with a boronic ester under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce various reduced derivatives .
Scientific Research Applications
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity . Additionally, the thiazole ring can interact with various receptors or enzymes, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline: This compound has a similar structure but features an aniline group instead of a thiazole ring.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar boronic ester group but a different aromatic system.
Uniqueness
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole is unique due to the presence of both the thiazole ring and the dioxaborolane group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H16BNO2S |
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Molecular Weight |
237.13 g/mol |
IUPAC Name |
4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole |
InChI |
InChI=1S/C11H16BNO2S/c1-10(2)11(3,4)15-12(14-10)6-5-9-7-13-16-8-9/h5-8H,1-4H3/b6-5+ |
InChI Key |
SUBQXQCKSUEAJM-AATRIKPKSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CSN=C2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CSN=C2 |
Origin of Product |
United States |
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